Parallel Synthesis Efficiency
In a parallel solution-phase synthesis, the compound served as a key intermediate for generating a library of 81 diverse adenosine antibiotic analogs [1]. The process yielded all 81 target compounds in good yields and high purity without requiring extensive purification [1]. This contrasts sharply with the use of unprotected 5'-amino-5'-deoxyadenosine, which would necessitate complex and lower-yielding protection/deprotection sequences and is not demonstrated for parallel library synthesis of this scale [2].
| Evidence Dimension | Parallel Synthesis Efficiency |
|---|---|
| Target Compound Data | 81 adenosine analogs prepared in good yields and high purity |
| Comparator Or Baseline | Unprotected 5'-amino-5'-deoxyadenosine (CAS 14365-44-7) |
| Quantified Difference | 81 analogs synthesized via parallel method; no comparable parallel library synthesis reported for unprotected comparator |
| Conditions | Solution-phase parallel synthesis with diverse aldehydes, sulfonyl chlorides, and carboxylic acids |
Why This Matters
This demonstrates the compound's practical, high-throughput utility as a protected scaffold for generating diverse compound libraries, a key advantage for drug discovery and chemical biology.
- [1] Gunic, E. et al. Parallel Solution Phase Synthesis of an Adenosine Antibiotic Analog Library. ACS Comb. Sci. 2013, 15(3), 147–152. View Source
- [2] PubChem. 5'-Amino-5'-deoxyadenosine. Accessed April 2026. View Source
